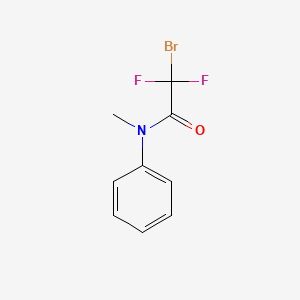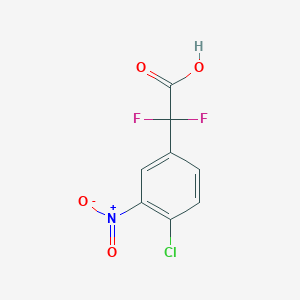
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrophenyl)-2,2-difluoroacetic acid (CFDA) is a difluoroacetic acid (DFA) derivative that has become increasingly popular in recent years due to its various applications in scientific research. This acid is a powerful inhibitor of serine hydrolases, and has been used in numerous studies to study the regulation of various enzymes in the body. CFDA has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes.
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been used in numerous scientific research studies due to its ability to inhibit serine hydrolases. It has been used to study the regulation of various enzymes in the body, such as protein kinases, proteases, and phosphatases. This compound has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes. Additionally, this compound has been used to study the effects of various hormones, such as insulin, on metabolic pathways.
作用機序
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is a potent inhibitor of serine hydrolases, which are enzymes that catalyze the hydrolysis of serine residues in proteins. The mechanism of action of this compound is believed to involve the formation of a covalent bond between the this compound molecule and the active site of the serine hydrolase, resulting in the inhibition of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphatases. In addition, this compound has been shown to inhibit the activity of various hormones, such as insulin. The inhibition of these enzymes and hormones can result in a variety of biochemical and physiological effects, such as changes in the metabolism of lipids, proteins, and carbohydrates, as well as changes in the expression of various genes.
実験室実験の利点と制限
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable and non-toxic. Additionally, this compound is a potent inhibitor of serine hydrolases, making it an ideal tool for studying the regulation of various enzymes in the body. However, there are some limitations to using this compound in laboratory experiments. For example, it is not possible to use this compound to study the effects of drugs or environmental toxins on biochemical and physiological processes, as it is not selective for these compounds.
将来の方向性
There are several potential future directions for the use of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid. First, this compound could be used to study the effects of various drugs and environmental toxins on biochemical and physiological processes. Additionally, this compound could be used to study the regulation of various hormones, such as insulin, in the body. Finally, this compound could be used to study the regulation of various metabolic pathways, such as lipid and carbohydrate metabolism.
合成法
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid can be synthesized using a few different methods. The most common method is the reaction of 4-chloro-3-nitrobenzaldehyde with difluoroacetic anhydride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields this compound in a yield of approximately 90%. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzoic acid with difluoroacetic anhydride, or the reaction of 4-chloro-3-nitrobenzyl chloride with difluoroacetic anhydride.
特性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO4/c9-5-2-1-4(3-6(5)12(15)16)8(10,11)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGAUNNTSPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



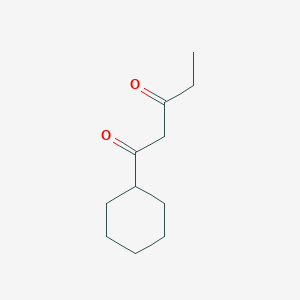
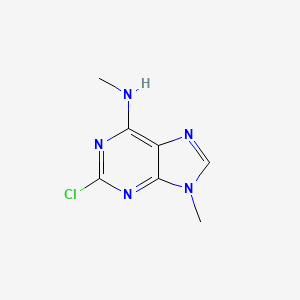
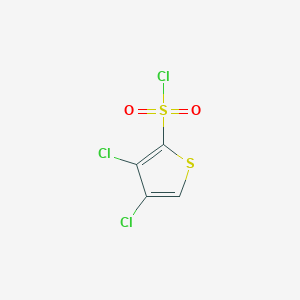
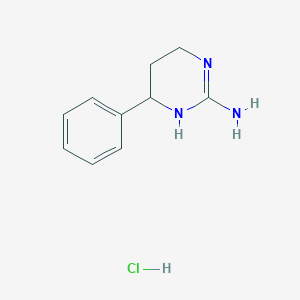

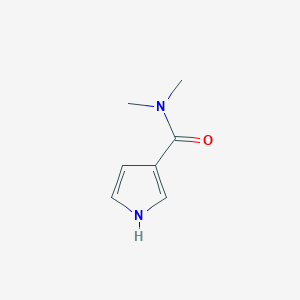
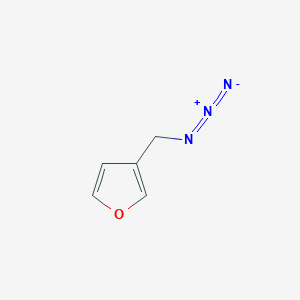

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)

